

Application Notes and Protocols for AZD-8055 Treatment in Sensitive Cell Lines

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Compound of Interest

Compound Name: AZD-8055

Cat. No.: B1683969

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These application notes provide a comprehensive overview of the cellular effects of **AZD-8055**, a potent and selective dual mTORC1 and mTORC2 kinase inhibitor. The included protocols offer detailed methodologies for assessing cell line sensitivity and characterizing the molecular response to **AZD-8055** treatment.

Introduction

AZD-8055 is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) with an IC₅₀ of approximately 0.8 nM.[1][2] By targeting both mTORC1 and mTORC2 complexes, **AZD-8055** effectively blocks the phosphorylation of key downstream effectors, leading to the inhibition of cell growth, proliferation, and survival.[2] This dual inhibitory action circumvents the feedback activation of Akt often observed with mTORC1-specific inhibitors like rapamycin.[3] **AZD-8055** has demonstrated significant anti-tumor activity in a wide range of cancer cell lines, particularly those with a dependency on the PI3K/Akt/mTOR signaling pathway.[2]

Data Presentation: Cell Lines Sensitive to AZD-8055

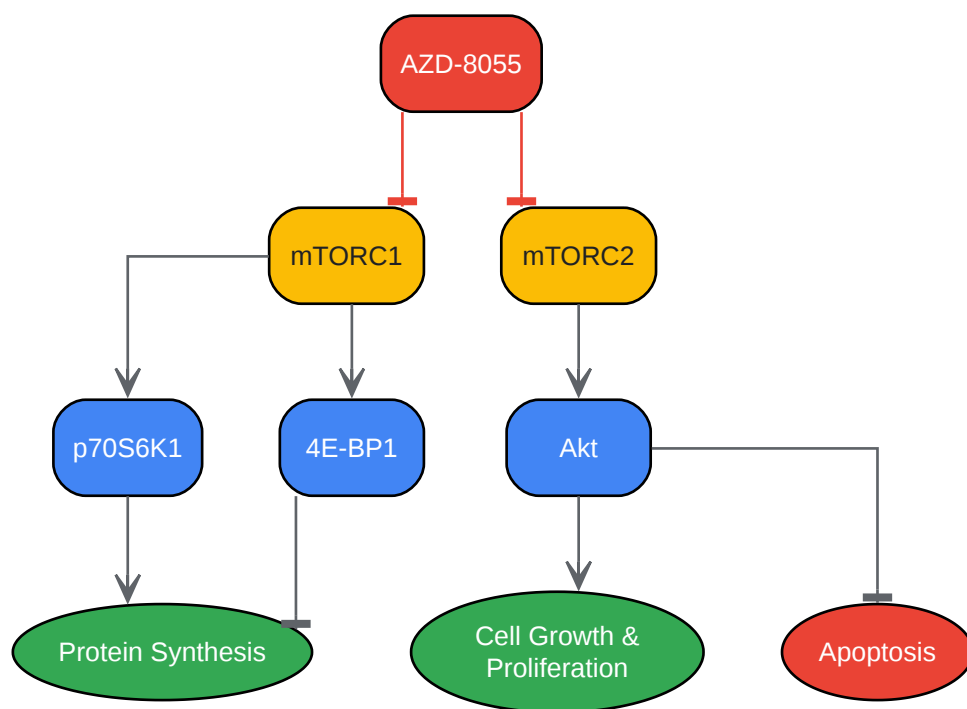
The following table summarizes the cytotoxic and anti-proliferative effects of **AZD-8055** on various cancer cell lines. The IC₅₀ (half-maximal inhibitory concentration) and LC₅₀ (half-maximal lethal concentration) values are presented to indicate the potency of **AZD-8055**.

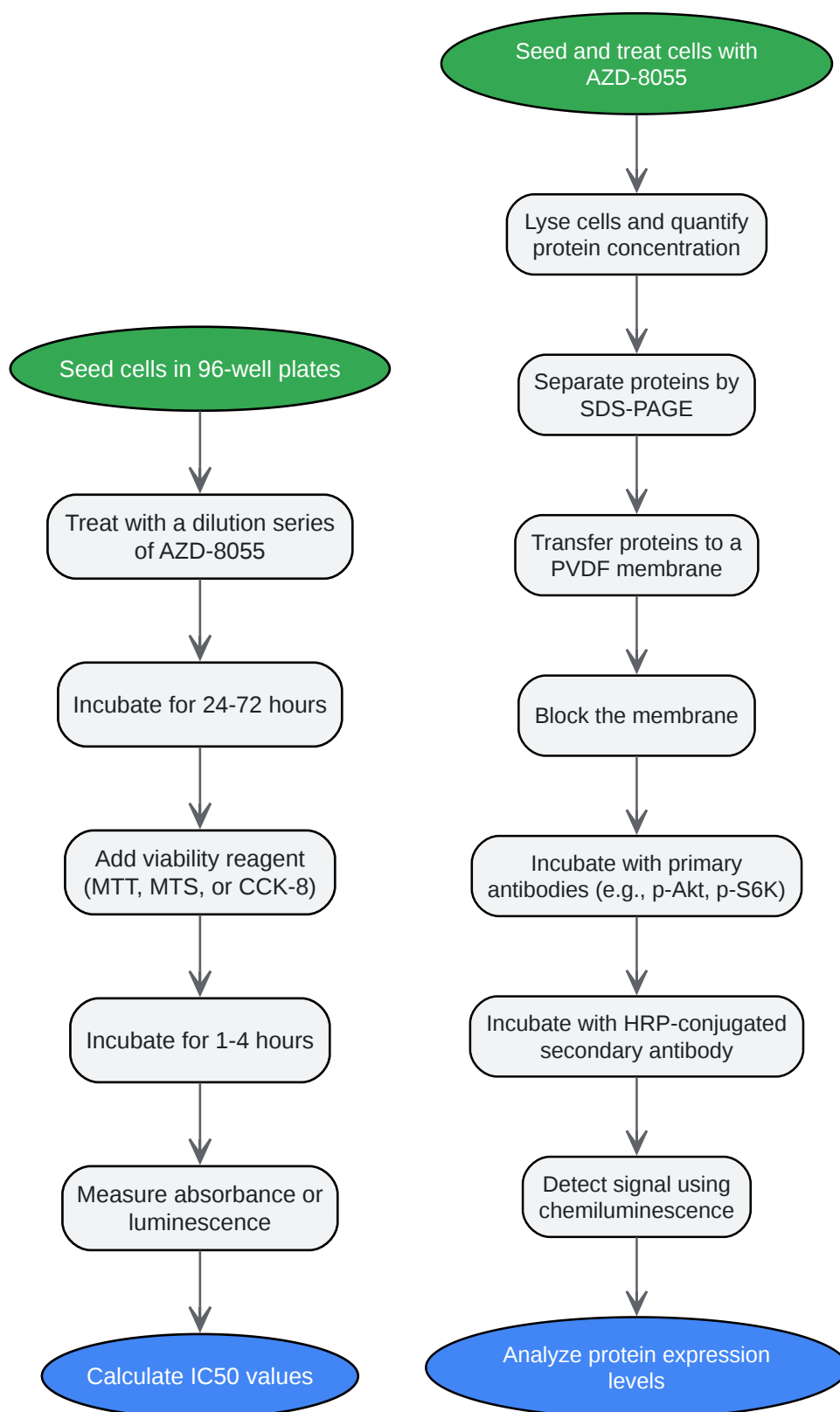
Cell Line	Cancer Type	Assay Duration	IC50 / LC50 (nM)	Reference
Bladder Cancer				
5637	Urothelial Carcinoma	48h / 72h	85.60 / 50.96	[4]
UM-UC-3	Squamous Cell Carcinoma	48h / 72h	31.46 / 22.98	[4]
SCaBER	Squamous Cell Carcinoma	48h / 72h	285.8 / 161.0	[4]
T24	Urothelial Carcinoma	48h / 72h	464.7 / 274.3	[4]
Lung Cancer				
H838	Non-Small Cell Lung Cancer	72h	20	[2]
A549	Non-Small Cell Lung Cancer	72h	50	[2]
Glioblastoma				
U87MG	Glioblastoma	72h	53	[2]
Breast Cancer				
TamR	Tamoxifen-Resistant	Not Specified	18	
MCF7-X	Estrogen Deprivation-Resistant	Not Specified	24	
Colon Cancer				
CT-26 (mouse)	Colon Carcinoma	24h / 48h	3000 / 430	[5]
HCT-15	Colorectal Adenocarcinoma	24h / 48h	107800 / 9800	[5]

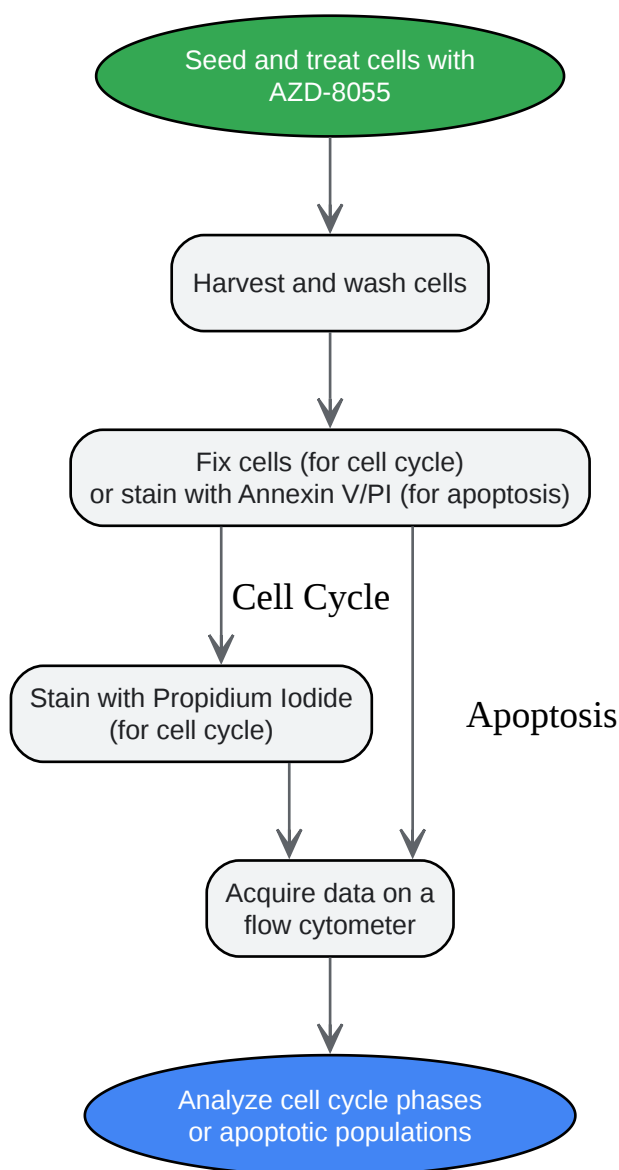
HCT-116	Colorectal Carcinoma	24h / 48h	124600 / 21500	[5]
Prostate Cancer				
PC-3RR	Rapamycin-Resistant	Not Specified	< 30	
Laryngeal Cancer				
Hep-2	Laryngeal Squamous Cell Carcinoma	Not Specified	Not Specified	[6]
Multiple Myeloma				
NCI-H929	Myeloma	Not Specified	15.6	[7]
OPM-2	Myeloma	Not Specified	107.3	[7]
Leukemia				
MV-4-11	Acute Myeloid Leukemia	Not Specified	66.8	[7]
YT	T-Cell Lymphoma	Not Specified	40.6	[7]

Signaling Pathway

AZD-8055 inhibits both mTORC1 and mTORC2, leading to downstream effects on protein synthesis, cell cycle progression, and apoptosis.







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